molecular formula C27H25NO6S B491647 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide CAS No. 518318-17-7

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide

Cat. No.: B491647
CAS No.: 518318-17-7
M. Wt: 491.6g/mol
InChI Key: GZMPXWQPANHEED-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide: is a complex organic compound with a unique structure that includes a benzofuran ring, an ethoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. The acetylation and methylation of the benzofuran ring are followed by the introduction of the ethoxy group and the sulfonamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as recrystallization, chromatography, and distillation are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: In chemistry, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its ability to modulate biological pathways, inhibit enzymes, or act as a drug candidate for treating specific diseases.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide

Uniqueness: N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and participates in chemical reactions, making it distinct from its similar counterparts.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxyphenyl)sulfonyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6S/c1-5-33-22-11-13-23(14-12-22)35(31,32)28(27(30)20-8-6-17(2)7-9-20)21-10-15-25-24(16-21)26(18(3)29)19(4)34-25/h6-16H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMPXWQPANHEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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